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molecular formula C9H18O6 B1677525 2,5,8,11-Tetraoxatridecan-13-oic acid CAS No. 16024-60-5

2,5,8,11-Tetraoxatridecan-13-oic acid

Cat. No. B1677525
M. Wt: 222.24 g/mol
InChI Key: BCGLNCAVZDQPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COCCOCCOCCOCC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH3:13])(=[O:14])[O:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[CH3:23][OH:24]>>[C:1]([CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH3:13])(=[O:14])[OH:15]

Inputs

Step One
Name
COCCOCCOCCOCC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCCOCCOCCOCC(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOCCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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